3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound functionalized with a tert-butyl carbamate group at position 1 and a quinoxaline-2-ylsulfanyl moiety at position 3. The sulfanyl (thioether) linkage distinguishes it from ether or methylene-linked analogs, influencing electronic properties and reactivity.
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 3-quinoxalin-2-ylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-6-7-13(12-21)24-16-11-19-14-8-4-5-9-15(14)20-16/h4-5,8-9,11,13H,6-7,10,12H2,1-3H3 |
InChI Key |
DNPJCMHNWACNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Ring Formation
The quinoxaline nucleus is commonly synthesized through condensation reactions involving ortho-phenylenediamine derivatives and 1,2-dicarbonyl compounds. For example, 2-chloro-3-phenylquinoxaline can be prepared as an intermediate, which serves as a precursor for subsequent sulfanyl substitution.
-
- Reflux in chloroform or ethanol.
- Use of dithiocarbamate salts or other sulfur sources to introduce thiol groups.
- Reaction times around 12 hours at moderate temperatures (~60 °C).
Protection of Piperidine Nitrogen by tert-Butyl Esterification
The piperidine nitrogen is protected by introducing a tert-butyl carboxylate group to form the tert-butyl ester, stabilizing the molecule and facilitating purification.
Typical Reagents and Conditions:
- Di-tert-butyl dicarbonate (Boc anhydride) is used as the tert-butyl carboxylation agent.
- The reaction is performed in aromatic hydrocarbons such as toluene or xylene.
- Temperatures range from ambient to 90 °C depending on the procedure.
- Reaction times vary from a few hours to overnight.
Representative Experimental Procedure
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-Chloro-3-phenylquinoxaline, N-cyclohexyldithiocarbamate salt, hydrazides, amino acid esters, piperidine derivatives |
| Solvents | Chloroform, ethanol, ethyl acetate, toluene, xylene |
| Temperature Range | −5 °C to 90 °C depending on step |
| Reaction Time | 15 min (azide formation) to 48 h (coupling) |
| Catalysts/Bases | Triethylamine, palladium on carbon (for reduction) |
| Yields | Typically moderate to good (ca. 60–80%) |
| Purification | Recrystallization from petroleum ether–ethyl acetate mixtures |
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities of the quinoxaline moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in studies to understand the interaction of quinoxaline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The quinoxaline moiety can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogs from the provided evidence:
Key Observations:
- Quinoxaline vs.
- Thioether vs. Ether Linkages : The sulfanyl group in the target compound increases lipophilicity (logP) relative to the oxymethyl analog (), which may improve membrane permeability but reduce aqueous solubility .
- Functional Group Diversity : ’s carboxylic acid substituent enables hydrogen bonding, contrasting with the tert-butyl ester’s steric bulk in other compounds, which is advantageous in prodrug design .
Biological Activity
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a novel compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound features a unique structure combining a piperidine ring with a quinoxaline moiety, which may contribute to its biological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- Molecular Formula : C18H23N3O2S
- Molecular Weight : 345.47 g/mol
- Structural Features : The compound includes a piperidine ring substituted with a quinoxaline group and a tert-butyl ester, enhancing its lipid solubility and bioavailability .
Biological Activity Overview
Research indicates that compounds containing both piperidine and quinoxaline structures exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results against cancer cell lines, indicating potential as anticancer agents.
- Kinase Inhibition : The compound may act as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is implicated in mood disorders and other pathologies .
Table 1: Summary of Biological Activities
Anticancer Activity
A study exploring the anticancer properties of similar quinoxaline derivatives revealed significant cytotoxic effects against A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis indicated that modifications on the quinoxaline moiety could enhance activity, suggesting that derivatives of 3-(Quinoxalin-2-ylsulfanyl)-piperidine could also possess similar properties .
Kinase Inhibition
Research focused on GSK-3β inhibitors demonstrated that compounds similar to 3-(Quinoxalin-2-ylsulfanyl)-piperidine possess effective inhibitory action at low concentrations. Specifically, one related compound showed an IC50 value in the range of 4 to 680 nM against GSK-3β, indicating strong potential for treating mood disorders . Additionally, the compound exhibited favorable pharmacokinetic properties such as high plasma protein binding (>96%) and reasonable stability in liver microsomes .
Case Studies
- GSK-3β Inhibition Study : A representative compound from this class was tested in mice models for its ability to reduce hyperactivity induced by amphetamines. The results showed a dose-dependent attenuation of hyperactivity, comparable to established treatments like valproate and haloperidol .
- Cytotoxicity Testing : Various analogs were tested against cancer cell lines with IC50 values significantly lower than standard anticancer drugs like doxorubicin, suggesting that further development of these compounds could lead to effective new therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
